
2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are often used to confirm the molecular structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the bromophenyl group might make it a good candidate for reactions involving aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Antimicrobial Activity
The triazole ring present in HMS3482E01 is known for its antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents, especially targeting drug-resistant strains. The bromophenyl group could potentially interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
Anticancer Potential
Compounds with a 1,2,3-triazole moiety, such as HMS3482E01, have shown promise in anticancer research. They can be designed to target specific cancer cell lines, including breast adenocarcinoma, by interfering with cell division and inducing apoptosis .
Antiproliferative Agents
HMS3482E01 could be explored as an antiproliferative agent due to its potential to inhibit the growth of various cell types. This application is particularly relevant in the context of cancer treatment, where controlling the rapid proliferation of cancer cells is crucial .
Molecular Docking Studies
The structural complexity of HMS3482E01 makes it suitable for molecular docking studies. These studies can predict the compound’s interaction with various biological targets, which is essential for drug design and discovery processes .
Pharmacological Research
The diverse pharmacophore present in HMS3482E01 allows for extensive pharmacological research. It can be used to study the interaction with different receptors and enzymes, leading to the development of new drugs with varied therapeutic applications .
Biological Activity Screening
HMS3482E01 can be used in high-throughput screening to identify its biological activity across a range of assays. This could include testing for anti-inflammatory, antioxidant, or neuroprotective effects .
Synthetic Chemistry
In synthetic chemistry, HMS3482E01 serves as a precursor for the synthesis of more complex molecules. Its triazole core can undergo various chemical reactions, enabling the creation of a library of derivatives with potential biological activities .
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to determine its properties and potential applications. This could involve testing its activity against various biological targets, studying its behavior in the body, and optimizing its structure for better activity or safety .
特性
IUPAC Name |
(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVGIOFHUMIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethylbenzyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

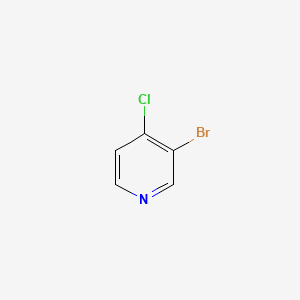
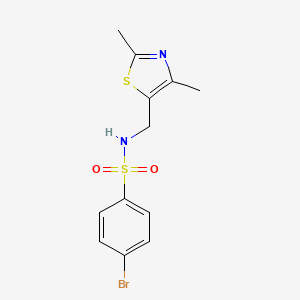
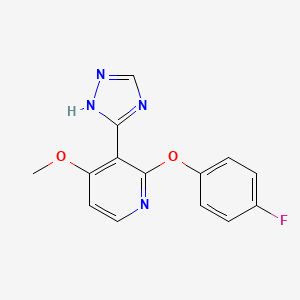
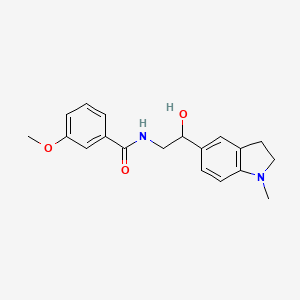
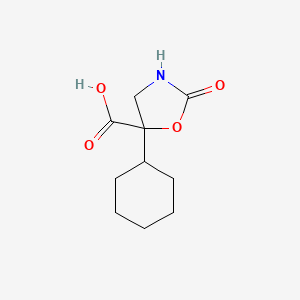
![2-[Methyl(prop-2-en-1-yl)amino]-5-sulfamoylbenzoic acid](/img/structure/B2584546.png)
![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)
![Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584550.png)
![1-(2-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2584552.png)
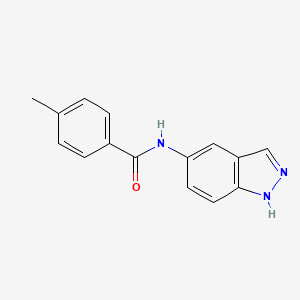

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2584557.png)
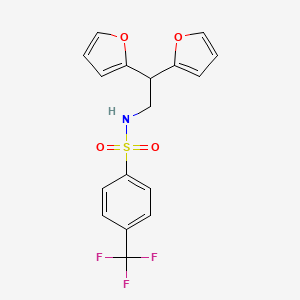
![2-Phenoxy-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2584560.png)